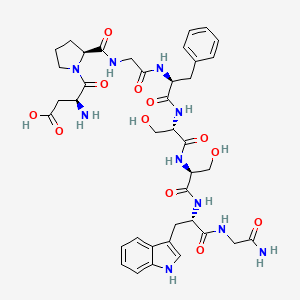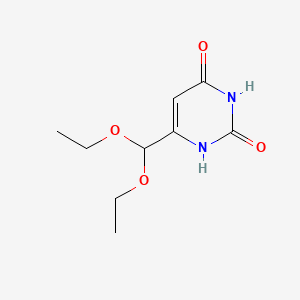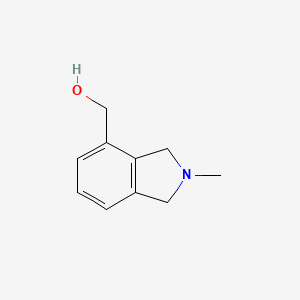
2,3-Dihydro-2-methyl-1H-isoindole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2-methyl-1H-isoindole-4-methanol is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol typically involves the reduction of corresponding oxindole derivatives. One common method includes the reduction of 2-oxindole using boron hydrides under controlled conditions . Another approach involves the use of palladium-catalyzed reactions to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2-methyl-1H-isoindole-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert oxindole derivatives back to this compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides and palladium catalysts are frequently used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the aromatic ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
2,3-Dihydro-2-methyl-1H-isoindole-4-methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2-methyl-1H-isoindole-4-methanol involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to interact with melatonin receptors, exhibiting neuroprotective and antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroindole: A related compound with similar structural features but lacking the methanol group.
2-Methyl-1H-isoindole: Another similar compound without the dihydro and methanol groups.
Uniqueness
2,3-Dihydro-2-methyl-1H-isoindole-4-methanol is unique due to the presence of the methanol group, which can enhance its solubility and reactivity.
Propriétés
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-5-8-3-2-4-9(7-12)10(8)6-11/h2-4,12H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUJAYHMCATLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)
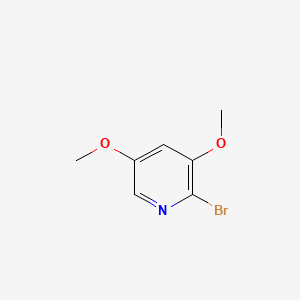
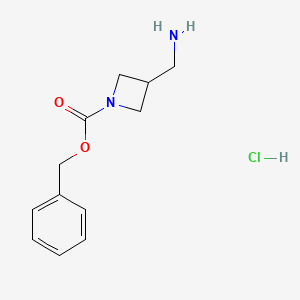

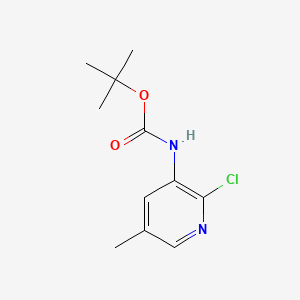
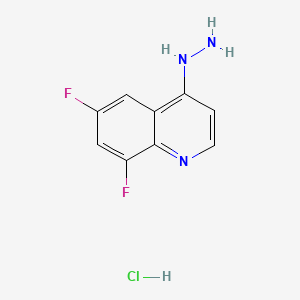

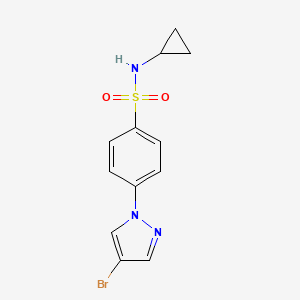
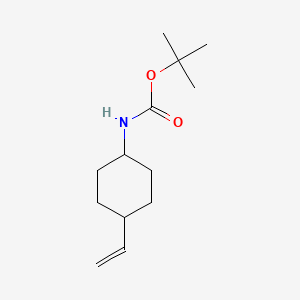
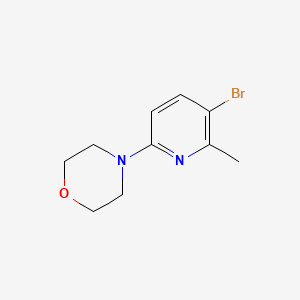
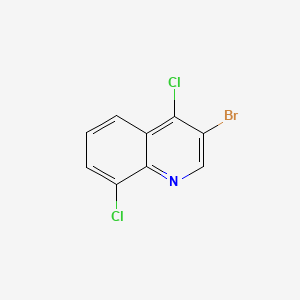
![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)
